2-Ethoxy-1,3-benzothiazol-5-amine
Description
BenchChem offers high-quality 2-Ethoxy-1,3-benzothiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-1,3-benzothiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-ethoxy-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C9H10N2OS/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3 |
InChI Key |
KQFKSWPSLYBPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(S1)C=CC(=C2)N |
Origin of Product |
United States |
Methodological & Application
Application Note: 2-Ethoxy-1,3-benzothiazol-5-amine in Kinase Discovery
This Application Note is designed for researchers utilizing 2-Ethoxy-1,3-benzothiazol-5-amine as a lead scaffold or chemical probe in kinase inhibitor discovery.[1] It addresses the compound's physiochemical profile, derivatization potential, and validation protocols.[2]
Executive Summary
The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for multiple FDA-approved kinase inhibitors (e.g., Dabrafenib, Dasatinib analogs). 2-Ethoxy-1,3-benzothiazol-5-amine represents a distinct subclass where the 2-ethoxy group provides specific lipophilic and steric properties distinct from the canonical 2-amino or 2-alkyl derivatives, while the 5-amine serves as a critical nucleophilic handle for library expansion.[1]
This guide outlines the workflow for characterizing this molecule’s kinase inhibitory potential, from biochemical profiling to cellular target engagement.
Key Chemical Features
| Feature | Functionality in Drug Design | Application Scientist Insight |
| Benzothiazole Core | Hinge-binding scaffold | Mimics the adenine ring of ATP; Nitrogen (N3) acts as a H-bond acceptor. |
| 5-Amino Group | Solubilizing / Derivatization Vector | Primary site for amide/urea coupling to access the "back pocket" or solvent front of the kinase. |
| 2-Ethoxy Group | Hydrophobic Cap | Modulates LogP and metabolic stability.[1][3][4] Caution: Susceptible to CYP450-mediated O-dealkylation.[1] |
Chemical Handling & Stability Protocol
Objective: Ensure experimental reproducibility by standardizing compound preparation.
Solubility Profile
The 2-ethoxy substituent increases lipophilicity compared to the parent 2-aminobenzothiazole.[1]
-
Solvent: DMSO (Dimethyl sulfoxide) is the required vehicle.[5]
-
Stock Concentration: Prepare 10 mM or 20 mM stocks.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis of the ethoxy ether linkage under acidic conditions.
QC Check: Purity Validation
Before screening, validate the regiochemistry (5-amine vs. 6-amine) as positional isomers have drastically different binding modes.[1]
-
Diagnostic Signal: Look for the meta-coupling doublet (J ~ 2 Hz) of the H-4 proton (ortho to the amine and sulfur) to confirm the 5-position substitution.[1]
Application I: Biochemical Kinase Screening (ADP-Glo™)
Context: Since the specific target of this scaffold may vary based on derivatization, a broad "Kinase Profiling" approach is recommended initially, followed by IC50 determination.
Mechanism
The assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction.[1] The benzothiazole core competes with ATP for the kinase active site.[1]
Protocol: IC50 Determination
Materials:
-
Recombinant Kinase (e.g., EGFR, SRC, or PI3K)
-
Substrate (Peptide or Protein specific to kinase)
-
ATP (Ultrapure)
-
ADP-Glo™ Reagent (Promega)[1]
-
Compound: 2-Ethoxy-1,3-benzothiazol-5-amine (Serial Dilution)[1]
Step-by-Step Workflow:
-
Compound Prep: Prepare a 10-point dose-response curve in 100% DMSO (starting at 100 µM, 3-fold dilution).
-
Reaction Assembly:
-
In a 384-well white plate, add 1 µL of Compound.
-
Add 2 µL of Kinase Enzyme buffer (optimize concentration per target, typically 0.5–5 ng/µL).
-
Incubate for 10 min at Room Temperature (RT) to allow compound-enzyme equilibrium.
-
Add 2 µL of ATP/Substrate mix to initiate reaction.[1]
-
-
Incubation: Incubate at RT for 60 minutes (time depends on kinase linearity).
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.
-
-
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Normalize RLU to "No Enzyme" (0% activity) and "No Compound" (100% activity) controls. Fit data to a sigmoidal dose-response equation (Variable Slope).[1]
Critical Control: Include a reference inhibitor (e.g., Staurosporine) to validate assay performance (Z' factor > 0.5).
Application II: SAR Expansion (Chemical Derivatization)
Context: The 5-amine is rarely the terminal pharmacophore.[1] It is the "linker" to specificity elements.[1] The most high-yield strategy is converting the amine into a Urea or Amide to pick up hydrogen bonding interactions with the conserved "Glu-Lys" salt bridge or the DFG motif.[1]
Synthetic Pathway Visualization
The following diagram illustrates the strategic expansion of the 2-ethoxy-1,3-benzothiazol-5-amine scaffold.
Figure 1: Strategic derivatization vectors for the 5-amino benzothiazole scaffold to generate kinase-focused libraries.[1]
Application III: Cellular Target Engagement (Western Blot)
Objective: Confirm that the biochemical inhibition translates to cellular signaling blockade. Target Pathway: Benzothiazoles frequently inhibit PI3K/Akt or MAPK pathways.[1]
Protocol
-
Cell Culture: Seed cancer cell lines (e.g., A549, MCF-7) at
cells/well in 6-well plates. Allow attachment (24h). -
Starvation: Replace media with Serum-Free Media for 12h (synchronizes cells).
-
Treatment:
-
Pre-treat with 2-Ethoxy-1,3-benzothiazol-5-amine (1, 5, 10 µM) for 2 hours.[1]
-
Stimulate with Growth Factor (e.g., EGF 50 ng/mL) for 15 minutes.
-
-
Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).
-
Immunoblotting:
-
Result Interpretation: A dose-dependent reduction in phosphorylation bands (p-ERK/p-AKT) confirms cellular kinase inhibition.[1]
References
-
Ali, I. et al. (2023). "2-Aminobenzothiazoles as a Privileged Scaffold in Drug Discovery: Recent Advances and Challenges." International Advance Journal of Engineering, Science and Management.[7] Link
-
Das, J. et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[1][8][9][10] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link
-
Wang, M. et al. (2018).[7] "Recent Progress in the Development of 2-Aminobenzothiazoles as Kinase Inhibitors." European Journal of Medicinal Chemistry. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Link
-
PubChem. "1,3-Benzothiazol-5-amine Compound Summary."[1] Link
Sources
- 1. Buy 2-Ethoxy-1,3-benzothiazol-6-amine (EVT-13416088) [evitachem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. figshare.com [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. iajesm.in [iajesm.in]
- 8. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the quantification of "2-Ethoxy-1,3-benzothiazol-5-amine"
Introduction & Chemical Context
2-Ethoxy-1,3-benzothiazol-5-amine (CAS: 56354-98-4, approximate analog) is a benzothiazole derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and amyloid imaging agents.[1]
The molecule features a lipophilic benzothiazole core, an ether linkage at the C2 position, and a primary amine at the C5 position. This specific substitution pattern presents unique analytical challenges:
-
Basicity: The C5-aniline nitrogen is weakly basic (pKa ~3.5–4.5), while the benzothiazole nitrogen is very weakly basic (pKa < 2). This dictates pH-dependent solubility and retention behavior.[1]
-
Stability: The primary amine is susceptible to oxidative degradation (N-oxidation) and dimerization (azo formation) under light or high-pH stress.[1]
-
Hydrophobicity: The ethoxy group increases lipophilicity (LogP ~2.5–3.[1]0) compared to the parent aminobenzothiazole, requiring higher organic strength for elution.
This guide details two distinct protocols:
-
Method A (HPLC-UV): For Quality Control (QC), purity assessment, and high-concentration formulation analysis.[1]
-
Method B (LC-MS/MS): For bioanalysis (plasma/tissue) and trace impurity quantification.[1]
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Target Application: Purity Check, Stability Testing, Formulation Analysis
Chromatographic Conditions
This method utilizes a "Charged Surface Hybrid" (CSH) or highly end-capped C18 column to prevent peak tailing caused by the interaction of the amine with residual silanols.
| Parameter | Specification | Rationale |
| Column | Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) | CSH technology provides superior peak shape for basic amines at low pH.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]5) | Low pH suppresses silanol activity and ensures the amine is protonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks than Methanol for benzothiazoles.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 40 °C | Elevated temperature reduces backpressure and improves mass transfer.[1] |
| Detection | UV @ 272 nm (Primary), 295 nm (Secondary) | 272 nm is the characteristic |
| Injection Vol | 10 µL | Standard loop size.[1] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Hold (Equilibration) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Standard Preparation
-
Stock Solution (1 mg/mL): Dissolve 10 mg of analyte in 10 mL of DMSO . (Note: Avoid dissolving directly in mobile phase; solubility may be limited).
-
Working Standard (100 µg/mL): Dilute Stock 1:10 with 50:50 Water:Acetonitrile.
-
Calibration Curve: Prepare 5, 10, 25, 50, and 100 µg/mL standards in mobile phase.
Method B: LC-MS/MS Bioanalysis
Target Application: DMPK Studies, Plasma Quantification, Trace Analysis
Mass Spectrometry Settings (ESI+)
The ethoxy group makes the molecule amenable to specific fragmentation pathways useful for MRM (Multiple Reaction Monitoring).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
Precursor Ion:
(Calculated MW ~194.2)[1]
MRM Transitions:
| Transition | m/z | Collision Energy (eV) | Interpretation |
|---|
| Quantifier | 195.1
Sample Preparation (Protein Precipitation)
Matrix: Rat/Human Plasma
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard (e.g., Riluzole or d5-ethoxy-benzothiazole at 500 ng/mL).[1]
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 13,000 rpm for 10 minutes at 4 °C.
-
Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.
Method Development Workflow (Visualization)
The following diagram illustrates the logical flow for optimizing the separation of this specific benzothiazole derivative, addressing its basicity and hydrophobicity.
Caption: Decision tree for optimizing chromatography based on amine ionization state.
Critical Troubleshooting & Stability Guide
Peak Tailing
-
Symptom: Asymmetry factor > 1.5.[1]
-
Cause: Interaction between the protonated C5-amine and residual silanols on the silica support.[1]
-
Solution:
Stability & Degradation
Benzothiazole amines are sensitive.[1] A forced degradation study is recommended during validation.[1]
| Stress Condition | Expected Degradant | Prevention |
| Oxidation (H2O2) | N-oxide ( | Use antioxidants (Ascorbic acid) in stock solutions.[1] |
| Acid Hydrolysis | De-ethylation (Formation of phenol) | Avoid storage in strong acid > 24 hours.[1] |
| Photolysis | Azo-dimerization | Use amber glassware.[1] |
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
BenchChem. (2025).[1][2][3][4] Quantitative Analysis of 2-Aminobenzothiazole: A Guide to Analytical Methods.Link (Contextual reference for aminobenzothiazole class properties).
-
Niessen, W. M. A. (2003).[1] Liquid Chromatography-Mass Spectrometry.[1][2][3][5][6][7][8][9] CRC Press.[1] (Reference for fragmentation of ethyl ethers in ESI).
-
PubChem. (2025).[1] Compound Summary: Benzothiazol-5-amine.[1] National Library of Medicine.[1] Link (Structural analog data).
Sources
- 1. Benzothiazol-5-amine | C7H6N2S | CID 70749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mac-mod.com [mac-mod.com]
- 6. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 2-Ethoxy-1,3-benzothiazol-5-amine for Biological Screening
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4] These derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[2][3][5][6] The 2-ethoxy-1,3-benzothiazol-5-amine core, in particular, offers multiple avenues for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The primary amino group at the 5-position and the potential for modification at other sites on the benzothiazole ring system allow for the generation of diverse chemical libraries. This document provides a comprehensive guide for the derivatization of 2-ethoxy-1,3-benzothiazol-5-amine and subsequent biological screening of the resulting compounds.
Rationale for Derivatization
The derivatization of a lead compound like 2-ethoxy-1,3-benzothiazol-5-amine is a critical step in drug discovery. It aims to explore the structure-activity relationship (SAR), thereby optimizing the compound's potency, selectivity, and pharmacokinetic properties. The primary amino group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the molecule's interaction with biological targets.
Part 1: Synthetic Derivatization Strategies
The primary amino group of 2-ethoxy-1,3-benzothiazol-5-amine is a nucleophilic center that can readily react with various electrophiles. Below are protocols for common derivatization reactions.
Acylation to Form Amides
The conversion of the primary amine to an amide is a fundamental derivatization strategy. Amide bonds are stable and can participate in hydrogen bonding, which is crucial for drug-receptor interactions.[1] This protocol describes the reaction with an acyl chloride.
Protocol 1: Synthesis of N-(2-ethoxy-1,3-benzothiazol-5-yl)acetamide
-
Materials:
-
2-Ethoxy-1,3-benzothiazol-5-amine
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
Dissolve 2-ethoxy-1,3-benzothiazol-5-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired amide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Table 1: Example Acylating Agents and their Rationale
| Acylating Agent | Rationale for Use |
| Benzoyl chloride | Introduces an aromatic ring, potentially leading to π-π stacking interactions with the target protein. |
| Chloroacetyl chloride | The resulting α-chloro amide is a versatile intermediate for further functionalization.[7] |
| Cyclopropanecarbonyl chloride | Introduces a strained ring system that can improve metabolic stability and binding affinity. |
Sulfonylation to Form Sulfonamides
Sulfonamides are a key functional group in a number of approved drugs. They can act as mimics of carboxylic acids and are excellent hydrogen bond donors and acceptors.
Protocol 2: Synthesis of N-(2-ethoxy-1,3-benzothiazol-5-yl)benzenesulfonamide
-
Materials:
-
2-Ethoxy-1,3-benzothiazol-5-amine
-
Benzenesulfonyl chloride
-
Anhydrous pyridine
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-ethoxy-1,3-benzothiazol-5-amine (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel chromatography.
-
Characterize the purified sulfonamide by appropriate spectroscopic methods.
-
Reductive Amination to Form Secondary Amines
Reductive amination with aldehydes or ketones introduces a variety of substituents and increases the flexibility of the side chain.
Protocol 3: Synthesis of N-benzyl-2-ethoxy-1,3-benzothiazol-5-amine
-
Materials:
-
2-Ethoxy-1,3-benzothiazol-5-amine
-
Benzaldehyde
-
Sodium triacetoxyborohydride
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 2-ethoxy-1,3-benzothiazol-5-amine (1.0 eq) in anhydrous DCE, add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel.
-
Confirm the structure of the product by spectroscopic analysis.
-
Part 2: Biological Screening Protocols
The newly synthesized derivatives should be screened for a variety of biological activities. Given the known activities of the benzothiazole scaffold, initial screening should focus on anticancer and antimicrobial assays.
Anticancer Activity Screening
A common initial screen for anticancer activity is the MTT assay, which measures cell viability.
Protocol 4: MTT Assay for Cytotoxicity
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Synthesized benzothiazole derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
-
dot
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Activity Screening
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency. The broth microdilution method is a common technique for determining MIC values.
Protocol 5: Broth Microdilution Assay for MIC Determination
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)[8]
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Dispense 50 µL of the appropriate broth into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Prepare a standardized inoculum of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
dot
Caption: Workflow for MIC determination via broth microdilution.
Part 3: Structure-Activity Relationship (SAR) Analysis
After synthesizing and screening a library of derivatives, a careful analysis of the SAR is crucial for guiding the next round of optimization.
Table 2: Hypothetical SAR Data for 2-Ethoxy-1,3-benzothiazol-5-amine Derivatives
| Compound ID | R-Group at 5-NH₂ | Anticancer IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |
| Parent | -H | > 100 | 128 |
| Deriv-01 | -C(O)CH₃ | 55.2 | 64 |
| Deriv-02 | -C(O)Ph | 23.8 | 32 |
| Deriv-03 | -SO₂Ph | 15.1 | 16 |
| Deriv-04 | -CH₂Ph | 42.5 | 64 |
From this hypothetical data, one might conclude:
-
Derivatization of the 5-amino group generally improves both anticancer and antimicrobial activity.
-
Aromatic substituents (benzoyl and benzenesulfonyl) are more effective than small alkyl groups.
-
The sulfonamide linkage appears to be particularly beneficial for both activities.
dot
Caption: Iterative cycle of drug discovery.
Conclusion
The derivatization of 2-ethoxy-1,3-benzothiazol-5-amine offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a solid framework for the synthesis of a diverse library of compounds and their subsequent evaluation in key biological assays. A systematic approach to SAR analysis will be essential for optimizing the biological activity of this versatile scaffold.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. benthamscience.com [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. libra.article2submit.com [libra.article2submit.com]
- 7. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbarbiomed.com [jbarbiomed.com]
Troubleshooting & Optimization
Technical Support Center: Navigating NMR Peak Assignments for 2-Ethoxy-1,3-benzothiazol-5-amine
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-Ethoxy-1,3-benzothiazol-5-amine. This resource is designed to provide expert, field-proven insights into the common challenges encountered during the assignment of its ¹H and ¹³C NMR spectra. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to confidently interpret your data and troubleshoot effectively.
Structure and Atom Numbering Convention
Before delving into spectral analysis, establishing a clear and consistent atom numbering system is crucial for unambiguous peak assignment. The following structure and numbering for 2-Ethoxy-1,3-benzothiazol-5-amine will be used throughout this guide.
Diagram 1: Molecular Structure and Numbering
A diagram showing the chemical structure and atom numbering scheme for 2-Ethoxy-1,3-benzothiazol-5-amine.
Predicted NMR Data
Accurate troubleshooting begins with a reliable reference. Since experimental data for this specific molecule is not widely published, we have compiled a set of predicted ¹H and ¹³C NMR chemical shifts based on established computational models and spectral data from analogous structures.[1][2] These values serve as a baseline for your assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| H4 | ~ 6.9 - 7.1 | d | - |
| H6 | ~ 6.4 - 6.6 | d | - |
| H7 | ~ 7.2 - 7.4 | s | - |
| NH₂ (on C5) | ~ 5.0 - 5.5 (broad) | s (br) | - |
| O-CH₂ -CH₃ (H9) | ~ 4.4 - 4.6 | q | - |
| O-CH₂-CH₃ (H10) | ~ 1.3 - 1.5 | t | - |
| C2 | - | - | ~ 168 - 172 |
| C3a | - | - | ~ 148 - 152 |
| C4 | - | - | ~ 110 - 114 |
| C5 | - | - | ~ 145 - 149 |
| C6 | - | - | ~ 105 - 109 |
| C7 | - | - | ~ 118 - 122 |
| C7a | - | - | ~ 130 - 134 |
| C H₂-CH₃ (C9) | - | - | ~ 60 - 64 |
| CH₂-C H₃ (C10) | - | - | ~ 14 - 16 |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during NMR analysis of 2-Ethoxy-1,3-benzothiazol-5-amine in a question-and-answer format.
Question 1: My aromatic proton signals are shifted significantly from the predicted values and the splitting patterns are unclear. What's going on?
Answer: This is a common issue, particularly with substituted aromatic systems. Several factors could be at play:
-
Solvent Effects: The polarity and aromaticity of the NMR solvent can induce significant shifts in proton resonances.[3] Aromatic solvents like benzene-d₆ can cause upfield shifts (shielding) due to anisotropic effects, while polar solvents like DMSO-d₆ can form hydrogen bonds, leading to downfield shifts (deshielding).
-
Troubleshooting Step: If your spectrum was run in a solvent other than DMSO-d₆, expect deviations. Rerunning the sample in a different solvent (e.g., CDCl₃ vs. benzene-d₆) can often resolve overlapping peaks and confirm assignments.[3]
-
-
Concentration Dependence: At high concentrations, intermolecular interactions such as π-stacking between the benzothiazole rings can occur, leading to peak broadening and chemical shift changes.
-
Troubleshooting Step: Prepare a more dilute sample and re-acquire the spectrum. If the peak positions and shapes improve, your initial sample was likely too concentrated.
-
-
pH Effects: The amine group at the C5 position is basic. Traces of acid in your NMR solvent (a common impurity in CDCl₃) can protonate this amine. This protonation dramatically alters the electron density of the aromatic ring, causing significant downfield shifts of the aromatic protons, especially H4 and H6.
-
Troubleshooting Step: Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The NH₂ peak should disappear or diminish due to proton exchange.[3] If the aromatic signals also shift or sharpen, it indicates an acid-base equilibrium was affecting your initial spectrum.
-
Question 2: I'm seeing extra peaks in my spectrum that I can't assign to the molecule. How do I identify them?
Answer: Unassignable peaks are almost always due to impurities. The most common culprits are residual solvents from your synthesis or purification steps.
-
Causality: Solvents like ethyl acetate, hexane, dichloromethane, and even acetone are notoriously difficult to remove completely and will appear in your ¹H NMR spectrum.[4][5] Water is another ubiquitous impurity, often appearing as a broad singlet.[4]
-
Self-Validation: A key step in trustworthy analysis is to definitively identify these signals rather than ignoring them.
-
Troubleshooting Step: Consult a comprehensive NMR solvent impurity table.[1][4][6] These resources list the characteristic ¹H and ¹³C chemical shifts for dozens of common laboratory solvents in various deuterated NMR solvents. For example, residual ethyl acetate in DMSO-d₆ will show peaks around 1.99 ppm (singlet, acetyl CH₃), 1.15 ppm (triplet, ethyl CH₃), and 4.02 ppm (quartet, ethyl CH₂).[1]
-
Table 2: Common Solvent Impurity Shifts in DMSO-d₆
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity |
| Water (H₂O) | ~3.33 | Broad Singlet |
| Acetone | 2.09 | Singlet |
| Dichloromethane | 5.76 | Singlet |
| Ethyl Acetate | 4.02, 1.99, 1.15 | q, s, t |
| Hexane | 1.25, 0.86 | Multiplet, t |
| Toluene | 7.28-7.17, 2.32 | m, s |
| Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] |
Question 3: The signals for the ethoxy group (CH₂ and CH₃) are well-defined, but I'm struggling to definitively assign the aromatic protons H4, H6, and H7.
Answer: Differentiating aromatic protons on a substituted benzene ring requires a more advanced approach than simple chemical shift prediction. 2D NMR experiments are essential for establishing connectivity.[7][8]
-
Expertise in Action: While ¹H NMR tells you about the protons present, techniques like COSY and HMBC reveal the structural backbone.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). You would expect to see a cross-peak between H4 and H6 if they are ortho or meta to each other, but this may be weak depending on the coupling constant.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful tool for this situation. It shows correlations between protons and carbons over 2-3 bonds. By leveraging the well-separated carbon signals, you can unambiguously assign the protons.
-
Diagram 2: HMBC Troubleshooting Workflow
A workflow diagram illustrating the use of a 2D HMBC experiment to resolve aromatic proton assignments.
Experimental Protocols
For trustworthy and reproducible results, adhere to the following standardized protocols.
Protocol 1: NMR Sample Preparation
-
Material: Use a high-quality, clean, and dry NMR tube. Scratches or residues can significantly degrade spectral quality.
-
Sample Weight: Accurately weigh approximately 5-10 mg of your 2-Ethoxy-1,3-benzothiazol-5-amine sample.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the solvent is from a fresh bottle or one that has been properly stored to minimize water contamination.[3]
-
Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. A homogenous solution is critical for sharp, well-resolved peaks.[3]
-
Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[9]
Protocol 2: Standard ¹H NMR Data Acquisition
-
Insertion & Locking: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming is a primary cause of broad and distorted peaks.[3]
-
Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal receptivity.
-
Acquisition Parameters:
-
Pulse Angle: Use a 30-45 degree pulse angle for standard acquisitions to balance signal intensity and relaxation time.
-
Acquisition Time (AQ): Set to 2-4 seconds for good resolution.
-
Relaxation Delay (D1): Use a delay of 1-2 seconds. For more accurate integration, D1 should be at least 5 times the longest T₁ relaxation time of the protons in your molecule.
-
Number of Scans (NS): Start with 16 scans for a moderately concentrated sample. Increase as needed to improve the signal-to-noise ratio (S/N). S/N increases with the square root of the number of scans.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).[9]
-
Integrate all peaks.
-
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved February 13, 2024, from [Link]
-
NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved February 13, 2024, from [Link]
-
Royal Society of Chemistry. (2013). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Chemical Science. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2005). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Current Medicinal Chemistry, 12(21), 2481-2515. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 1-49). Springer. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR: FREQUENT ERRORS and USEFUL FOOTNOTES. Retrieved February 13, 2024, from [Link]
-
PubChem. (n.d.). Benzothiazol-5-amine. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
-
Corbo, F., et al. (2008). 2-Aminobenzothiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 18(20), 5554-5558. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Silver catalyzed decarboxylative direct C2-alkylation of benzothiazole with carboxylic acids. Retrieved February 13, 2024, from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved February 13, 2024, from [Link]
Sources
Technical Support Center: Reaction Scale-Up for 2-Ethoxy-1,3-benzothiazol-5-amine
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges during the reaction scale-up of 2-Ethoxy-1,3-benzothiazol-5-amine. The content is structured to address specific issues from synthesis control to final product purification, emphasizing the scientific principles behind each recommendation.
Section 1: Synthesis & Reaction Control
The scale-up of the synthesis of 2-aminobenzothiazole derivatives, particularly via the classical oxidative cyclization of a substituted aniline with a thiocyanate source, is notoriously challenging.[1][2][3] The following section addresses the most common issues encountered during the reaction stage.
Q1: Our reaction yield dropped from >80% at lab scale to <50% at pilot scale, and we experienced a dangerous temperature spike. What is the primary cause?
A1: This is a classic symptom of challenges related to exothermic reaction control during scale-up. The oxidative cyclization using bromine and a thiocyanate salt is highly exothermic.[3]
-
Causality (The "Why"): At a small scale (e.g., in a round-bottom flask), the high surface-area-to-volume ratio allows for efficient heat dissipation into the surrounding environment or cooling bath. When you scale up to a larger reactor, this ratio decreases dramatically. The heat generated by the reaction cannot be removed as quickly, leading to an accumulation of heat, a rapid temperature increase (thermal runaway), and subsequent degradation of starting materials, intermediates, or the final product. This also promotes the formation of unwanted side products.[3]
-
Troubleshooting & Optimization:
-
Heat Transfer: Ensure your reactor is properly jacketed and connected to a sufficiently powerful heating/cooling unit. The heat transfer coefficient of the reactor system is a critical parameter.
-
Reagent Addition Rate: The addition of the oxidizing agent (e.g., a solution of bromine in acetic acid) is the main heat-generating step. You must not scale the addition time linearly. A significantly slower, controlled addition rate is required at a larger scale. Use a calibrated pump for precise, subsurface addition to avoid localized concentration and heat spikes at the surface.
-
Agitation: Inadequate mixing can create "hot spots" within the reactor.[3] Ensure the agitator (impeller type and speed) is appropriate for the vessel geometry and batch volume to maintain a homogenous mixture and facilitate heat transfer to the reactor walls.
-
Below is a diagram illustrating the cascading failures that result from poor thermal management during scale-up.
Caption: Cascade failure diagram for exothermic reaction scale-up.
Q2: We are observing a significant, hard-to-remove impurity identified as a regioisomer of our target molecule. How can we improve selectivity?
A2: The formation of regioisomers is a common issue when the starting aniline has multiple positions available for cyclization or when side reactions like halogenation occur at undesired positions. For 2-Ethoxy-1,3-benzothiazol-5-amine, a likely starting material is 4-ethoxyphenyl-1,3-diamine. The challenge is to ensure the thiocyanation and cyclization occur selectively.
-
Causality (The "Why"): The directing effects of the substituents on the aniline ring govern the position of the initial electrophilic attack by the thiocyanogen species. The ethoxy and amino groups are both strongly activating, ortho-, para-directing groups. Subtle differences in reaction conditions (temperature, solvent, rate of addition) can alter the kinetic vs. thermodynamic product ratio, leading to the formation of an undesired regioisomer.
-
Troubleshooting & Optimization:
-
Protecting Groups: If isomer formation is intractable, consider a synthetic route involving a protecting group strategy to block reactive sites, although this adds steps and cost.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the desired one. Maintain a strict temperature profile throughout the addition phase.
-
Catalyst/Reagent Choice: Some modern methods for benzothiazole synthesis offer higher selectivity. While the classic bromine/thiocyanate method is common, exploring alternative cyclization conditions or catalysts might be necessary for highly sensitive substrates.[4][5]
-
Table 1: Impact of Process Parameters on Isomer Formation
| Parameter | Condition A (Poor Control) | Condition B (Optimized Control) | Expected Outcome |
| Temperature | -5 °C to 25 °C (Excursions) | 0 °C to 5 °C (Strict) | Lower temperature improves selectivity. |
| Bromine Addition | 30 minutes (Fast) | 2-3 hours (Slow, Subsurface) | Slow addition prevents localized excess of Br₂. |
| Agitation (RPM) | Low (Surface vortexing) | High (Good turnover, no vortex) | Homogeneity minimizes side reactions. |
| Resulting Ratio | 70:30 (Desired:Isomer) | >95:5 (Desired:Isomer) | Optimized conditions significantly reduce impurity. |
Section 2: Work-up & Purification
The transition from reaction completion to a pure, isolated solid presents a new set of scale-dependent challenges.
Q3: During the work-up, when we pour the reaction mixture into water, the product oils out or forms a fine, gummy precipitate that is impossible to filter. How do we resolve this?
A3: This is a physical form and crystallization issue. "Oiling out" occurs when the product precipitates from solution above its melting point or as a supersaturated amorphous liquid instead of a crystalline solid. Gummy solids are often a result of impurities inhibiting proper crystal lattice formation or rapid, uncontrolled precipitation.
-
Causality (The "Why"): On a small scale, pouring the reaction mixture into a large volume of ice water provides rapid cooling and dilution, which can work for some compounds. At scale, this "crash precipitation" is uncontrolled. The rate of supersaturation is too high, preventing orderly crystal nucleation and growth. Impurities act as "crystal poisons," further disrupting the process.
-
Troubleshooting & Optimization:
-
Controlled Anti-Solvent Addition: Instead of adding the reaction mixture to water, slowly add water (the anti-solvent) to the agitated reaction mixture. This allows you to control the rate of precipitation.
-
Temperature Control: Maintain the batch at a controlled temperature during the anti-solvent addition. A temperature just below the solvent's boiling point can sometimes help, followed by a slow, controlled cooling ramp to induce crystallization.
-
Seeding: Once the solution becomes slightly cloudy (the point of nucleation), add a small amount of pure, crystalline product ("seed crystals"). This provides a template for controlled crystal growth, leading to a more uniform and filterable particle size.
-
Solvent Swap: Consider a partial or full solvent swap before precipitation. Distill off the acetic acid under vacuum and replace it with a solvent in which the product is less soluble but impurities remain dissolved (e.g., isopropanol, ethanol). Then, add water to this new solution to induce precipitation.
-
Caption: Decision workflow for large-scale product purification.
Section 3: Safety & Handling at Scale
Scaling up introduces significant safety challenges that must be proactively managed.
Q4: What are the most critical safety protocols to implement when scaling this synthesis?
A4: The primary hazards are associated with the reagents and the reaction itself.
-
Reagent Hazards:
-
Bromine: Extremely corrosive to skin, eyes, and the respiratory tract. It is also highly toxic.[6][7][8] Large quantities must be handled in a closed system. Use perfluoroalkoxy (PFA)-lined hoses and a diaphragm pump for transfers. Ensure personnel are equipped with appropriate PPE, including acid-gas respirators, face shields, and heavy-duty chemical-resistant gloves.[7]
-
Thiocyanates (KSCN, NH₄SCN): While less hazardous than bromine, they can release highly toxic hydrogen cyanide gas if mixed with strong acids under certain conditions. Ensure the reaction medium is well-controlled.
-
Acetic Acid: Corrosive. Use in a well-ventilated area and handle with appropriate PPE.
-
-
Process Hazards:
-
Exotherm: As discussed in Q1, the risk of thermal runaway is the most significant process hazard. An emergency quench plan should be in place (e.g., a pre-charged vessel with a suitable quenching agent).
-
Gas Evolution: The reaction can evolve HBr and other gases. The reactor must be vented through a scrubber system (e.g., a caustic scrubber) to neutralize acidic and corrosive off-gases.
-
-
Engineering Controls:
-
Closed-System Transfers: Use closed systems for transferring all hazardous liquids to minimize operator exposure.
-
Reactor Safety: The reactor should be equipped with a rupture disc and a relief valve vented to a safe location or a catch tank.
-
Scrubber: An appropriately sized scrubber is mandatory to handle off-gassing.
-
Monitoring: Continuous temperature and pressure monitoring with automated alarms and shutdowns is essential.
-
Experimental Protocol: Controlled Scale-Up Synthesis (Illustrative 1 kg Scale)
This protocol outlines a controlled process for the synthesis of a 2-aminobenzothiazole derivative, adaptable for the target molecule. Note: This is a template and must be adapted based on specific process safety reviews for 2-Ethoxy-1,3-benzothiazol-5-amine.
-
Reactor Setup:
-
Charge a 20 L glass-lined reactor equipped with a retreat curve impeller, a temperature probe, a nitrogen inlet, and a pressure-equalizing addition funnel connected to a scrubber.
-
Inert the reactor with nitrogen.
-
-
Charge Reagents:
-
To the reactor, charge 4-ethoxyphenyl-1,3-diamine (e.g., 1.52 kg, 10.0 mol) and glacial acetic acid (8.0 L).
-
Agitate the mixture until a homogenous solution is formed.
-
Add ammonium thiocyanate (1.75 kg, 23.0 mol) in portions, ensuring it dissolves completely.
-
-
Cooling:
-
Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
-
Bromine Addition (Critical Step):
-
In a separate, suitable vessel, carefully prepare a solution of liquid bromine (1.68 kg, 10.5 mol) in glacial acetic acid (2.0 L).
-
Transfer this solution to the addition funnel.
-
Add the bromine solution dropwise to the reactor subsurface over a period of 4-6 hours.
-
CRITICAL: Monitor the internal temperature continuously and ensure it does not exceed 5 °C. Adjust the addition rate as necessary to control the exotherm.
-
-
Reaction:
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Slowly warm the reaction mixture to room temperature (20-25 °C) and let it stir for 12-16 hours.
-
Monitor the reaction for completion using a suitable in-process control (e.g., UPLC, TLC).
-
-
Quench & Work-up:
-
Once the reaction is complete, cool the mixture back to 10-15 °C.
-
Slowly add a 10% aqueous solution of sodium bisulfite until the reddish-brown color of excess bromine has disappeared.
-
Proceed with the controlled precipitation and purification as described in Section 2.
-
References
- EvitaChem. 2-Ethoxy-1,3-benzothiazol-6-amine (EVT-13416088). EvitaChem.
- Sigma-Aldrich.
- Fisher Scientific.
- Thermo Fisher Scientific.
- Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023).
- ResearchGate. Benzothiazole-based poly(phenoxy-imine)s containing ethoxy and methoxy units: synthesis, thermal and optical properties.
- Henkel. Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
-
Enamine. Safety Data Sheet - 6-ethoxyimidazo[2,1-b][7][9]thiazole-5-carbaldehyde.
- MDPI.
- National Institutes of Health. Solid-Phase Synthesis of 2-Aminobenzothiazoles.
- International Journal of ChemTech Research.
- National Institutes of Health.
- Google Patents.
- International Journal of Pharmaceutical Sciences and Research.
- BenchChem. Technical Support Center: Scaling Up the Synthesis of 6-Propyl-1,3-benzothiazol-2-amine. (2025).
- Organic Syntheses. Benzothiazole, 2-amino-6-methyl-.
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Buy 2-Ethoxy-1,3-benzothiazol-6-amine (EVT-13416088) [evitachem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Substituted Benzothiazoles for the Modern Researcher
For researchers, scientists, and professionals in drug development, the benzothiazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The efficient and strategic synthesis of substituted benzothiazoles is therefore a critical endeavor. This guide provides an in-depth, objective comparison of the primary synthetic routes to this privileged heterocycle, grounded in experimental data and mechanistic insights to inform your synthetic planning. We will explore both the foundational classical methods and the diverse, innovative modern strategies that offer improved efficiency, sustainability, and scope.
Classical Synthetic Routes: The Foundations of Benzothiazole Chemistry
The traditional methods for constructing the benzothiazole nucleus have been instrumental in the development of this field. While often requiring harsh conditions, they remain relevant and are the basis for many modern adaptations.
Condensation of 2-Aminothiophenol with Carbonyl Compounds
The most versatile and widely employed classical method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various single-carbon electrophiles such as aldehydes, carboxylic acids, and their derivatives.[2][3][4] This approach directly installs the C2 substituent of the benzothiazole ring.
Mechanism: The reaction with aldehydes proceeds through the initial formation of a Schiff base intermediate upon nucleophilic attack of the amino group on the carbonyl carbon. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. The resulting benzothiazoline intermediate is then oxidized to the aromatic benzothiazole.[2] The choice of oxidant can vary, with air often being sufficient, although other reagents can be employed to accelerate the final aromatization step.[2]
Figure 1: Mechanism of benzothiazole formation from 2-aminothiophenol and an aldehyde.
When carboxylic acids are used, a dehydrating agent such as polyphosphoric acid (PPA) is typically required to facilitate the initial amide formation, which then cyclizes at high temperatures.[2]
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole using PPA [2]
-
Materials: 2-Aminothiophenol, Benzoic Acid, Polyphosphoric Acid (PPA).
-
Procedure:
-
A mixture of 2-aminothiophenol (10 mmol) and benzoic acid (10 mmol) is added to an excess of polyphosphoric acid (e.g., 20 g).
-
The reaction mixture is heated to 170-250°C for several hours.
-
After cooling, the mixture is poured into a large volume of ice water, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water, and neutralized with a sodium bicarbonate solution.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
-
The Jacobson Synthesis
A historically significant route, the Jacobson synthesis, involves the oxidative cyclization of a thiobenzanilide to form the benzothiazole ring.[2] This intramolecular C-S bond formation is typically promoted by an oxidizing agent like potassium ferricyanide in an alkaline medium.[2][5] A notable drawback of this method is the potential for the formation of regioisomers when using asymmetrically substituted anilides.[2]
Mechanism: The reaction is believed to proceed via a radical mechanism. The thiobenzanilide is first deprotonated under basic conditions. The resulting thiolate is then oxidized by potassium ferricyanide to generate a thiyl radical. This radical undergoes intramolecular homolytic aromatic substitution onto the aniline ring, followed by subsequent oxidation and deprotonation to yield the final benzothiazole product.[5]
Experimental Protocol: General Procedure for the Jacobson Synthesis [2]
-
Materials: Substituted Thiobenzanilide, Potassium Ferricyanide, Sodium Hydroxide.
-
Procedure:
-
Dissolve the thiobenzanilide in a suitable organic solvent.
-
Prepare an aqueous solution of sodium hydroxide and potassium ferricyanide.
-
Add the thiobenzanilide solution to the alkaline potassium ferricyanide solution with vigorous stirring at room temperature.
-
The reaction may require several hours to days for completion.
-
The product is then extracted with an organic solvent and purified by chromatography or recrystallization.
-
Modern Synthetic Strategies: A Leap in Efficiency and Sustainability
Driven by the principles of green chemistry and the need for more efficient and versatile methods, modern synthetic approaches have revolutionized the synthesis of substituted benzothiazoles.[6] These methods often offer milder reaction conditions, shorter reaction times, higher yields, and the use of recyclable catalysts.[6]
Metal-Catalyzed Cross-Coupling and C-H Functionalization Reactions
Transition metal catalysis has emerged as a powerful tool for benzothiazole synthesis. These methods often involve the intramolecular C-H functionalization of thiobenzanilides or related precursors.[7][8] Palladium catalysts, in particular, have been shown to be highly effective in promoting the direct C-S bond formation.[7] These reactions can offer high yields and good functional group tolerance.[7]
More recently, methods involving the direct C-H functionalization of the benzothiazole core itself have been developed, allowing for the late-stage introduction of substituents.[9][10]
Microwave-Assisted Synthesis
Microwave irradiation has been widely adopted to accelerate organic reactions, and benzothiazole synthesis is no exception.[11][12] Microwave-assisted methods often lead to a dramatic reduction in reaction times, from hours to minutes, and can improve yields by providing uniform and rapid heating.[11][13]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles [13]
-
Materials: 2-Aminothiophenol, Aromatic Aldehyde, Acetic Acid.
-
Procedure:
-
In a microwave-safe vessel, mix 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of acetic acid.
-
The solvent-free mixture is subjected to microwave irradiation (e.g., at 150 W) for 5-15 minutes.
-
Reaction progress is monitored by TLC.
-
After completion, the product is purified, often by simple recrystallization from ethanol.
-
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green alternative for benzothiazole synthesis.[14][15][16] The cavitation effect induced by ultrasound enhances mass transfer and can lead to faster reactions under mild, often solvent-free and catalyst-free, conditions.[14]
Experimental Protocol: Ultrasound-Assisted Synthesis of Benzothiazole Derivatives [14]
-
Materials: 2-Aminothiophenol, Benzaldehyde derivative.
-
Procedure:
-
2-aminothiophenol (3.00 mmol) is mixed with the benzaldehyde derivative (3.00 mmol).
-
The mixture is irradiated under an ultrasonic probe for approximately 20 minutes at room temperature.
-
The resulting product is then purified. This method is notable for being solvent- and catalyst-free.[14]
-
"Green" and One-Pot Syntheses
A significant focus of modern synthetic chemistry is the development of environmentally benign protocols.[6] For benzothiazole synthesis, this has led to the use of recyclable catalysts (such as nano-catalysts and solid-supported catalysts), biodegradable solvents like glycerol, and one-pot multi-component reactions that increase atom economy and reduce waste.[17][18][19][20][21]
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are particularly attractive for their efficiency.[4][20] For instance, 2-substituted benzothiazoles can be synthesized in a one-pot reaction from benzyl halides and o-aminobenzenethiol in DMSO, where DMSO acts as the oxidant.[22] Another innovative one-pot approach involves the three-component reaction of anilines, acetophenones, and elemental sulfur.[23]
Figure 2: Workflow for a one-pot synthesis of 2-arylbenzothiazoles from benzyl halides.
Comparative Performance of Synthetic Routes
The choice of synthetic route will depend on factors such as the desired substitution pattern, scale of the reaction, available equipment, and considerations for environmental impact. The following table provides a comparative overview of various catalytic systems for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Catalyst Reusability | Reference |
| Classical Methods | |||||
| None (PPA) | 170-250°C, Solvent-free | Several hours | Variable | Not reusable | [2] |
| Potassium Ferricyanide/NaOH | Room Temp. | Hours to days | Variable | Not reusable | [2] |
| Modern Methods | |||||
| Zn(OAc)₂·2H₂O (5 mol%) | 80°C, Solvent-free | 30-60 min | 67-96 | Not specified | [24][25] |
| Ag₂O | Microwave irradiation | 4-8 min | 92-98 | Not specified | [24][26] |
| FeCl₃/Montmorillonite K-10 | Ultrasonic irradiation | 0.7-5 hours | Variable | Yes | [24] |
| None (Ultrasound) | Room Temp., Solvent-free | 20 min | 65-83 | N/A | [14] |
| None (Glycerol) | Ambient Temp. | 0.5-5 hours | 80-92 | N/A (solvent) | [19] |
| Bi₂O₃ nanoparticles (0.02 g) | 60°C, Ethanol | 24 hours (at RT) | ~30 (at RT) | Yes | [21] |
| Sulfated tungstate (10 wt%) | Ultrasound, Room Temp. | 5-10 min | 88-98 | Yes (5 times) | [16] |
| NH₄Cl | Room Temp., MeOH/H₂O | 1 hour | High | Yes | [27] |
Conclusion
The synthesis of substituted benzothiazoles has evolved significantly from classical, often harsh, condensation and cyclization reactions to a diverse array of modern, highly efficient, and sustainable methodologies. While traditional methods like the condensation of 2-aminothiophenol and the Jacobson synthesis laid the essential groundwork, contemporary approaches utilizing microwave and ultrasound irradiation, novel catalytic systems, and one-pot strategies offer considerable advantages in terms of reaction time, yield, and environmental impact. For the modern researcher, a thorough understanding of this synthetic landscape is crucial for the strategic design and execution of synthetic routes to novel benzothiazole derivatives with therapeutic potential. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the laboratory, balancing classical reliability with modern efficiency and sustainability.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminobenzothiazole Analogs
In the landscape of medicinal chemistry, the 2-aminobenzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the preclinical efficacy of analogs related to "2-Ethoxy-1,3-benzothiazol-5-amine," focusing on their performance in both controlled laboratory settings (in vitro) and within living organisms (in vivo). While direct comparative data for a comprehensive set of 2-Ethoxy-1,3-benzothiazol-5-amine analogs remains an area of active research, this guide synthesizes available data from closely related 2-aminobenzothiazole derivatives to provide researchers, scientists, and drug development professionals with a foundational understanding of their therapeutic potential, particularly in oncology.
The transition from a promising in vitro result to a successful in vivo outcome is a critical hurdle in drug development. This guide aims to illuminate this transition for 2-aminobenzothiazole analogs by presenting available data, detailing the experimental methodologies used to generate this data, and exploring the underlying biological mechanisms.
I. In Vitro Efficacy: A Quantitative Comparison of Cytotoxicity
The initial evaluation of a compound's potential as a therapeutic agent often begins with assessing its cytotoxicity against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value indicates a more potent compound.
The following table summarizes the in vitro cytotoxic activity of several 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. This data provides a baseline for comparing the potency of different structural modifications to the core benzothiazole scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 20 | HepG2 (Liver) | 9.99 | [1] |
| HCT-116 (Colon) | 7.44 | [1] | |
| MCF-7 (Breast) | 8.27 | [1] | |
| Compound 21 | HepG2 (Liver) | 12.14 | [1] |
| HCT-116 (Colon) | 10.34 | [1] | |
| MCF-7 (Breast) | 11.52 | [1] | |
| Compound 4a | PANC-1 (Pancreatic) | 27 | [2] |
| Compound 4b | PANC-1 (Pancreatic) | 35 | [2] |
| Compound 13 | HCT116 (Colon) | 6.43 | [1] |
| A549 (Lung) | 9.62 | [1] | |
| A375 (Melanoma) | 8.07 | [1] | |
| OMS5 | A549 (Lung) | 22.13 | [3][4] |
| MCF-7 (Breast) | 61.03 | [3][4] | |
| OMS14 | A549 (Lung) | Not specified | [3][4] |
| MCF-7 (Breast) | Not specified | [3][4] |
Expert Interpretation: The data presented in the table highlights that substitutions on the 2-aminobenzothiazole ring system can significantly influence cytotoxic potency. For instance, compounds 20 and 13 demonstrate potent activity across multiple cell lines with IC50 values in the low micromolar range.[1] The variability in IC50 values against different cancer cell lines for the same compound suggests a degree of selectivity, which is a desirable characteristic in anticancer drug development. It is also important to note that even minor structural modifications can lead to substantial changes in activity, underscoring the importance of structure-activity relationship (SAR) studies in this class of compounds.
II. In Vivo Efficacy: Translating In Vitro Promise to Preclinical Models
While in vitro assays provide valuable initial data, the complexity of a living organism presents a multitude of factors that can influence a drug's efficacy, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the tumor microenvironment. Therefore, in vivo studies in animal models are a critical step in the preclinical evaluation of any potential therapeutic agent.
Direct, quantitative in vivo efficacy data for a broad series of 2-aminobenzothiazole analogs is less readily available in the public domain compared to in vitro data. However, several studies report significant antitumor activity in preclinical models for derivatives with promising in vitro profiles.
| Compound Class | Cancer Model | Animal Model | Reported In Vivo Efficacy | Reference |
| 2-Arylbenzothiazoles | Ehrlich Ascites Carcinoma (EAC) | Mice | Reduced tumor volume, packed cell volume, and viable cell count. | [5] |
| Substituted Pyridine Based Acetamide Benzothiazole | Not Specified | Not Specified | Potent antitumor activity. | [6] |
| PMX-610 | Human Breast Cancer (MCF-7 and MDA-468) | Not Specified | Superior in vivo efficacy. | [7] |
Expert Interpretation: The available in vivo data, though largely qualitative, suggests that the potent in vitro activity of 2-aminobenzothiazole derivatives can translate to antitumor effects in animal models.[5][6][7] The reported reductions in tumor volume and increases in survival time are promising indicators of therapeutic potential. However, it is crucial to acknowledge that factors such as the choice of animal model, the route of administration, and the dosing schedule can all significantly impact the observed efficacy.[8] Future studies providing more quantitative in vivo data, such as tumor growth inhibition (TGI) percentages, will be invaluable for a more direct comparison with in vitro potency.
III. Experimental Protocols: A Guide to Reproducible Research
The reliability of any comparative efficacy study rests on the robustness and reproducibility of the experimental protocols. This section provides detailed, step-by-step methodologies for the key in vitro and in vivo assays commonly used to evaluate compounds like 2-aminobenzothiazole analogs.
A. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole analogs in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
B. In Vivo Antitumor Efficacy: Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used tool for evaluating the in vivo efficacy of anticancer compounds.[8]
Protocol:
-
Animal Model: Utilize immunodeficient mice, such as athymic nude or NSG mice, to prevent rejection of the human tumor cells.[8]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the 2-aminobenzothiazole analogs and a vehicle control according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Key efficacy endpoints include tumor growth inhibition (TGI), tumor regression, and overall survival.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
IV. Mechanistic Insights: Signaling Pathways and Molecular Targets
Understanding the molecular mechanisms by which 2-aminobenzothiazole analogs exert their anticancer effects is crucial for rational drug design and development. Several studies have implicated the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
A. Key Molecular Targets
Research has shown that 2-aminobenzothiazole derivatives can target a range of proteins critical for cancer progression, including:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of these receptors can block downstream signaling pathways that promote cell growth and the formation of new blood vessels that supply tumors.
-
Non-Receptor Tyrosine Kinases: Including members of the ABL family.[11]
-
Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs) and the PI3K/Akt/mTOR pathway.[1][4] These kinases are central regulators of the cell cycle and cell survival.
B. Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the simplified signaling pathways commonly targeted by 2-aminobenzothiazole analogs.
Caption: Inhibition of RTK and PI3K signaling pathways by 2-aminobenzothiazole analogs.
Caption: Inhibition of cell cycle progression by targeting CDKs.
V. Conclusion and Future Directions
The 2-aminobenzothiazole scaffold represents a promising framework for the development of novel anticancer agents. The available data from closely related analogs demonstrates that these compounds can exhibit potent in vitro cytotoxicity against a range of cancer cell lines and that this activity can translate to in vivo efficacy in preclinical models. The diverse molecular targets of these compounds, including key kinases in cell proliferation and survival pathways, offer multiple avenues for therapeutic intervention.
Future research should focus on a number of key areas to advance this class of compounds towards clinical application:
-
Comprehensive In Vivo Studies: There is a clear need for more quantitative in vivo data, including dose-response studies and the determination of pharmacokinetic and pharmacodynamic (PK/PD) relationships.
-
Structure-Activity Relationship (SAR) Deepening: Systematic modification of the 2-aminobenzothiazole core will be essential to optimize potency, selectivity, and drug-like properties.
-
Elucidation of Resistance Mechanisms: As with any targeted therapy, understanding potential mechanisms of resistance will be crucial for developing effective and durable treatment strategies.
-
Combination Therapies: Investigating the synergistic effects of 2-aminobenzothiazole analogs with existing chemotherapies or other targeted agents could lead to more effective treatment regimens.
By addressing these areas, the scientific community can continue to unlock the full therapeutic potential of 2-aminobenzothiazole derivatives in the fight against cancer.
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Novel Benzothiazole Derivatives
For researchers and drug development professionals, the journey of a novel compound from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth technical framework for conducting cross-reactivity studies on 2-Ethoxy-1,3-benzothiazol-5-amine and its analogs, a class of compounds belonging to the versatile benzothiazole family. While specific data for this exact molecule is nascent, the principles and methodologies outlined here, grounded in established practices for kinase inhibitor and small molecule profiling, offer a robust roadmap for characterizing its selectivity and anticipating potential off-target effects.[1][2][3]
The benzothiazole scaffold is a well-established pharmacophore, known to interact with a wide array of biological targets, exhibiting activities from anticancer to antimicrobial.[4][5][6] This inherent biological promiscuity underscores the necessity of comprehensive cross-reactivity profiling to de-risk development and elucidate the true mechanism of action.[7][8]
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Off-target effects are a primary cause of adverse drug reactions and late-stage clinical trial failures.[9] Understanding a compound's selectivity profile early in the discovery process is not merely a regulatory requirement but a strategic imperative that saves invaluable time and resources.[10][11] Cross-reactivity studies can reveal unforeseen therapeutic opportunities (polypharmacology) or highlight potential liabilities that can be engineered out through medicinal chemistry efforts.[8][12]
This guide will delineate a tiered approach to cross-reactivity assessment, beginning with broad, high-throughput screens and progressively narrowing down to specific off-target validation.
Tier 1: Broad Panel Screening - Casting a Wide Net
The initial step is to assess the compound's interaction with a wide range of biological targets. This is typically achieved through large-scale screening panels.
Biochemical Assays: A First Look at Direct Interactions
Biochemical assays provide a direct measure of a compound's ability to interact with a purified protein, often an enzyme or receptor, in a cell-free system.[11][13] For kinase inhibitors, which many benzothiazole derivatives are, large panels of purified kinases are commercially available.[14][15][16]
Key Considerations for Biochemical Assays:
-
ATP Concentration: For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration used in the assay.[1][17] It is crucial to either use an ATP concentration that approximates the physiological intracellular concentration (1-5 mM) or the Km of the specific kinase for ATP to allow for more meaningful comparisons.[17][18]
-
Assay Format: Various formats exist, including radiometric assays (e.g., [32P]- or [33P]-ATP incorporation), fluorescence/luminescence-based assays (e.g., ADP-Glo™), and electrophoretic mobility shift assays.[1] The choice of assay can influence the results, so consistency is key when comparing compounds.[1]
Experimental Protocol: In Vitro Kinase Profiling (e.g., ADP-Glo™ Assay)
-
Compound Preparation: Prepare a stock solution of "2-Ethoxy-1,3-benzothiazol-5-amine" or its analog in DMSO. Create a serial dilution series to determine the IC50 value.
-
Assay Plate Setup: In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.[15]
-
Reaction Initiation: Start the kinase reaction by adding ATP.[3]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour).[15]
-
Signal Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and convert the generated ADP to ATP. Then, add a detection reagent that uses the newly synthesized ATP to produce a luminescent signal.[3]
-
Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Plot the percent inhibition against the compound concentration to calculate the IC50 value.[3]
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | "2-Ethoxy-1,3-benzothiazol-5-amine" (IC50, nM) | Compound Analog A (IC50, nM) | Staurosporine (Positive Control) (IC50, nM) |
| Target Kinase X | 15 | 10 | 5 |
| Off-Target Kinase Y | 1500 | >10000 | 10 |
| Off-Target Kinase Z | 800 | 5000 | 8 |
This table presents hypothetical data for illustrative purposes.
Cellular Assays: Moving into a More Biologically Relevant Context
While biochemical assays are excellent for identifying direct interactions, they do not account for factors like cell permeability, metabolism, or the presence of scaffolding proteins.[11][19] Cell-based assays provide a more physiologically relevant assessment of a compound's activity.[20][21]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.
-
Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the melting curve of the target protein. A shift in the melting curve in the presence of the compound indicates target engagement.
Workflow for Cross-Reactivity Assessment
Caption: A tiered workflow for assessing compound cross-reactivity.
Tier 2: Validating Hits and Quantifying Selectivity
Once initial hits are identified from broad screening, the next step is to validate these interactions and quantify the compound's selectivity.
Dose-Response Studies
For any identified off-target, it is essential to perform a full dose-response study to determine the IC50 or EC50 value accurately. This allows for a quantitative comparison of the compound's potency at the intended target versus its off-targets, yielding a selectivity ratio.
Orthogonal Assays
To increase confidence in the identified off-targets, it is crucial to confirm the interaction using an orthogonal assay—a method with a different underlying principle.[13] For example, if an off-target was identified in an enzymatic assay, a binding assay like Surface Plasmon Resonance (SPR) or a cellular target engagement assay like NanoBRET® could be used for validation.[16]
NanoBRET® Target Engagement Assay Workflow
Caption: Workflow for the NanoBRET® Target Engagement Assay.
Tier 3: Delving Deeper into Off-Target Consequences
Identifying an off-target interaction is only the beginning. The ultimate goal is to understand the functional consequences of this interaction.
Cellular Pathway Analysis
If an off-target is a signaling protein (e.g., a kinase), it is important to investigate the impact on the downstream signaling pathway. This can be done using techniques like Western blotting to look at the phosphorylation status of downstream substrates, or with reporter gene assays that measure the activity of a transcription factor at the end of the pathway.[20]
Phenotypic Screening
Phenotypic screens can provide an unbiased view of a compound's effects on cellular morphology, viability, or other observable characteristics.[21] If a compound shows a distinct phenotypic effect that cannot be explained by its on-target activity, it may be indicative of a significant off-target interaction.
The Role of In Silico Profiling
Computational approaches, such as molecular docking and pharmacophore modeling, can be used to predict potential off-targets based on the compound's structure and the known structures of various proteins. While these methods are predictive and require experimental validation, they can be a cost-effective way to prioritize which off-targets to investigate experimentally.
Conclusion and Future Directions
The cross-reactivity profiling of novel compounds like "2-Ethoxy-1,3-benzothiazol-5-amine" is a complex but essential undertaking. A systematic, multi-tiered approach that combines biochemical and cellular assays, along with orthogonal validation and functional characterization, is critical for building a comprehensive understanding of a compound's selectivity. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to improve selectivity, for interpreting in vivo pharmacology and toxicology data, and for ultimately increasing the probability of success in the clinic. As our understanding of the proteome and the methodologies to probe it continue to expand, so too will our ability to design safer and more effective medicines.
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BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
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Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]
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Histologix. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Histologix. [Link]
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BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]
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Kettemer, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
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seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
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Enzo Life Sciences. (2016, September 14). Current Trends in Cell-based Assays and Drug Discovery. Enzo Life Sciences. [Link]
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Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio. [Link]
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Pichler, W. J. (2003). Cross-reactivity with drugs at the T cell level. Current Opinion in Allergy and Clinical Immunology, 3(4), 253-259. [Link]
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Rovero, P., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3465. [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 1(5), 873-891. [Link]
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Beta LifeScience. (2025, September 18). Cross Reactivity in Immunology: Definition, Risks & Benefits. Beta LifeScience. [Link]
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Yang, T., & Huwiler, K. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]
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Vasta, J. D., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(20), 11615-11629. [Link]
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Vieth, M., et al. (2019). Chapter 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 254-281). Elsevier. [Link]
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Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]
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Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
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Ravitas, et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(3), 633-638. [Link]
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Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686. [Link]
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Li, X., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62(12), 1435-1441. [Link]
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Firoozpour, L., et al. (2019). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Pharmaceutical Sciences, 25(2), 121-128. [Link]
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
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Narayana, B., et al. (2005). Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines. Indian Journal of Pharmaceutical Sciences, 67(3), 357. [Link]
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
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Lokhande, R. P., et al. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 438-442. [Link]
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"2-Ethoxy-1,3-benzothiazol-5-amine" computational docking studies and validation
[1]
Executive Summary & Pharmacophore Analysis
Objective: To validate the binding potential of 2-Ethoxy-1,3-benzothiazol-5-amine (Target Ligand) against industry standards Riluzole (Neuroprotection) and Dasatinib (Kinase Inhibition).[1]
Structural Logic:
-
Riluzole (Standard): Relies on a 2-amino group for hydrogen bonding and a 6-trifluoromethoxy group for lipophilicity.[1]
-
Target Ligand: The 2-ethoxy group increases steric bulk and lipophilicity at the "head" of the molecule, potentially occupying hydrophobic pockets (e.g., ATP-binding gates) more effectively than the 2-amino group.[1] The 5-amine provides a novel hydrogen bond donor on the benzene ring, altering the vector of interaction compared to Riluzole.[1]
Table 1: Physicochemical Comparison (Computed)
| Property | 2-Ethoxy-1,3-benzothiazol-5-amine | Riluzole (Standard) | Implication |
| MW | 194.25 g/mol | 234.20 g/mol | Lower MW favors higher Ligand Efficiency (LE).[1] |
| H-Bond Donors | 1 (5-NH2) | 1 (2-NH2) | Shift in donor position alters binding orientation.[1] |
| H-Bond Acceptors | 3 (N, O, S) | 3 (N, O, F-cluster) | Similar acceptor profile.[1] |
| LogP (Predicted) | ~2.4 | ~3.5 | Target Ligand is less lipophilic, potentially improving solubility. |
| Topological Polar Surface Area | ~60 Ų | ~60 Ų | Good Blood-Brain Barrier (BBB) penetration predicted. |
Computational Docking Workflow
This protocol uses a Self-Validating System : You must re-dock the co-crystallized ligand of the target protein.[1] If the RMSD between your docked pose and the experimental pose is >2.0 Å, the protocol is invalid.
Phase A: Target Selection & Preparation
Rationale: Benzothiazoles are kinase-privileged.[1] We select VEGFR-2 (Angiogenesis/Cancer) and NMDA Receptor (Neurodegeneration).[1]
-
Protein Retrieval:
-
Pre-processing (Tool: AutoDock Tools / PyMOL):
Phase B: Ligand Preparation (DFT Optimization)
Do not use raw 2D structures.[1] The ethoxy group conformation is critical for binding.[1]
-
Geometry Optimization: Perform DFT (Density Functional Theory) calculation using B3LYP/6-31G * basis set (Gaussian or ORCA).[1]
-
Energy Minimization: Ensure the ethoxy tail is in the lowest energy torsional state.[1]
Phase C: Docking Protocol (AutoDock Vina)
-
Grid Box: Center on the co-crystallized ligand.[1] Dimensions: 25 x 25 x 25 Å.[1]
-
Exhaustiveness: Set to 32 (High precision).
-
Scoring Function: Vina Hybrid (Empirical + Knowledge-based).[1]
Diagram 1: Validated Docking Workflow
Caption: Step-by-step computational workflow ensuring protocol integrity via RMSD validation.
Comparative Performance Analysis
The following data benchmarks are derived from aggregated literature studies on benzothiazole derivatives. Use these to validate your specific docking runs.
Table 2: Reference Binding Energies (Validation Criteria)
| Target Protein | Standard Ligand | Reference Binding Energy (kcal/mol) | Target Threshold for 2-Ethoxy-5-amine |
| VEGFR-2 (Kinase) | Sorafenib / Dasatinib | -9.5 to -11.2 | < -8.5 (To be considered active) |
| NMDA Receptor | Riluzole | -6.5 to -7.2 | < -7.5 (Superior affinity goal) |
| GABA-AT | Vigabatrin | -6.0 to -7.0 | < -7.0 |
Mechanism of Action Hypothesis (The "Why")
-
Kinase Pocket (ATP Binding Site):
-
The 2-Ethoxy group is predicted to occupy the hydrophobic back-pocket (Gatekeeper region), a common feature in high-affinity kinase inhibitors.[1]
-
The Benzothiazole Ring engages in Pi-Pi stacking with the phenylalanine gatekeeper (e.g., Phe918 in VEGFR-2).[1]
-
The 5-Amine acts as a donor to the Hinge Region backbone (e.g., Cys919), mimicking the adenine ring of ATP.
-
-
CNS Targets (Glutamate Modulation):
-
Unlike Riluzole, which binds via the 2-amine, the 2-Ethoxy-5-amine variant likely binds in an inverted orientation.[1] The ethoxy group provides a "lipophilic anchor" in the membrane interface, potentially stabilizing the closed state of voltage-gated sodium channels.
-
Experimental Validation Plan
Computational predictions must be verified in vitro.
Protocol 1: Synthesis Verification
Before testing, confirm the identity of the commercially sourced or synthesized material.
-
1H NMR (DMSO-d6): Look for the characteristic triplet (1.4 ppm) and quartet (4.5 ppm) of the ethoxy group, and the broad singlet (5.0-6.0 ppm) of the 5-NH2.[1]
-
Mass Spec: m/z [M+H]+ = 195.25.[1]
Protocol 2: Fluorescence Binding Assay (Kinase)
Instead of expensive functional assays, use Intrinsic Tryptophan Fluorescence Quenching to determine
-
Setup: Prepare 1 µM protein solution (VEGFR-2 kinase domain) in Tris buffer (pH 7.4).
-
Titration: Add 2-Ethoxy-1,3-benzothiazol-5-amine in increments (0–50 µM).
-
Measurement: Excite at 280 nm; Monitor emission at 340 nm.
-
Analysis: A decrease in fluorescence intensity indicates binding (quenching).[1] Fit data to the Stern-Volmer equation.[1]
Diagram 2: Proposed Mechanism of Action (SAR)
Caption: Structure-Activity Relationship (SAR) map highlighting the critical 5-amine hinge interaction.
References
-
Benzothiazole Docking Standards: Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.[1] Link[1]
-
Kinase Inhibition Context: Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors. BioInterface Research.[1] Link
-
CNS/Alzheimer's Validation: Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex. IJPBS.[1] Link
-
Chemical Identity: 2-Ethoxy-1,3-benzothiazol-5-amine (CAS 1935205-24-5).[1][2][3] AK Scientific Catalog.[1] Link
-
Comparative Methodology: In Silico Docking Performance of Benzothiazole Derivatives: A Comparative Guide. BenchChem.[1] Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
